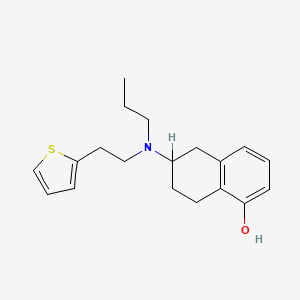

(Rac)-Rotigotine

Descripción

Propiedades

IUPAC Name |

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQYTPMOWPVWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861159 | |

| Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rotigotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.04e-03 g/L | |

| Record name | Rotigotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92206-54-7 | |

| Record name | 5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92206-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092206547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTR54Z0E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rotigotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Rac)-Rotigotine: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist utilized in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its therapeutic efficacy is rooted in a complex and multifaceted mechanism of action, primarily involving the stimulation of dopamine receptors in the brain.[1] In Parkinson's disease, the progressive degeneration of dopaminergic neurons in the substantia nigra leads to a significant dopamine deficiency, resulting in the characteristic motor symptoms of the disease.[1] Rotigotine mitigates these symptoms by mimicking the effects of endogenous dopamine.[1] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the action of this compound, with a focus on its receptor binding profile, functional activity, and downstream signaling pathways.

Receptor Binding Profile

Rotigotine exhibits a broad affinity for multiple dopamine receptor subtypes, as well as for certain serotonin (B10506) and adrenergic receptors.[2][3] Its binding affinity is highest for the dopamine D3 receptor.[2][3] The affinity of Rotigotine for various receptors has been quantified using radioligand binding assays, with the inhibition constant (Ki) serving as a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine Receptors | |

| D1 | 83[2] |

| D2 | 13.5[2] |

| D3 | 0.71[2] |

| D4.2 | 3.9[2] |

| D4.4 | 15[2] |

| D4.7 | 5.9[2] |

| D5 | 5.4[2] |

| Serotonin Receptors | |

| 5-HT1A | 30[2] |

| Adrenergic Receptors | |

| α2B | 27[2] |

Functional Activity

While binding affinity indicates the strength of the interaction between a drug and a receptor, functional activity describes the cellular response elicited by this binding. Rotigotine acts as a full agonist at dopamine D1, D2, and D3 receptors, meaning it is capable of producing a maximal biological response similar to the endogenous ligand.[2][4] Interestingly, despite a lower binding affinity for the D1 receptor compared to D2 and D3 receptors, its functional potency for D1 receptor stimulation is comparable to that for D2 and D3 receptors.[5][6] This discrepancy may be attributed to factors such as receptor reserve and different affinity states of the receptors.[5]

In addition to its dopaminergic agonism, Rotigotine also exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the α2B-adrenergic receptor.[2][4] The functional potency of Rotigotine is typically expressed as the half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50).

| Receptor Subtype | Functional Activity | Potency (pEC50) |

| Dopamine Receptors | ||

| D1 | Full Agonist | 9.0[5][7] |

| D2 | Full Agonist | 9.4 - 8.6[5][7] |

| D3 | Full Agonist | 9.7[5][7] |

| Serotonin Receptors | ||

| 5-HT1A | Partial Agonist | - |

| Adrenergic Receptors | ||

| α2B | Antagonist | - |

Downstream Signaling Pathways

The interaction of Rotigotine with dopamine receptors initiates a cascade of intracellular signaling events. Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

D1-like Receptor Signaling: D1-like receptors are coupled to the Gs alpha subunit of the G-protein complex. Agonist binding, including that of Rotigotine, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular response.

D1-like Receptor Signaling Pathway

D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi/o alpha subunit.[9] Rotigotine binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This reduction in cAMP prevents the activation of PKA and its downstream effects.

D2-like Receptor Signaling Pathway

Experimental Protocols

The characterization of Rotigotine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[11]

Objective: To quantify the affinity of Rotigotine for dopamine, serotonin, and adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[12]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Rotigotine).[12]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[11]

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[12]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures changes in intracellular cAMP levels to determine the functional activity of a compound at Gs- or Gi/o-coupled receptors.[8][13]

Objective: To determine if Rotigotine acts as an agonist or antagonist at D1-like (Gs-coupled) and D2-like (Gi/o-coupled) receptors and to quantify its potency (EC50).

Methodology:

-

Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured.[8]

-

Compound Treatment: The cells are treated with varying concentrations of Rotigotine. For Gi/o-coupled receptors, cells are also stimulated with forskolin (B1673556) to induce cAMP production.[13]

-

Cell Lysis: The cells are lysed to release the intracellular contents.[14]

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as TR-FRET or an ELISA-based kit.[8][14]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the Rotigotine concentration. The EC50 and Emax (maximal effect) are determined from this curve.[13]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is particularly useful for studying Gi/o-coupled receptors.[9][15]

Objective: To directly measure the activation of Gi/o proteins by D2-like receptors in response to Rotigotine.

Methodology:

-

Membrane Preparation: Cell membranes expressing the D2-like receptor are prepared.[9]

-

Incubation: The membranes are incubated with varying concentrations of Rotigotine in the presence of GDP and [35S]GTPγS (a non-hydrolyzable, radiolabeled analog of GTP).[9]

-

Separation: The membrane-bound [35S]GTPγS is separated from the unbound [35S]GTPγS by filtration.[16]

-

Quantification: The amount of radioactivity on the filter is measured.[16]

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the Rotigotine concentration to determine the EC50 and Emax for G-protein activation.[15]

GTPγS Binding Assay Workflow

Conclusion

This compound possesses a unique pharmacological profile characterized by its high affinity and full agonist activity at D1, D2, and D3 dopamine receptors.[2][5] This broad-spectrum dopaminergic agonism, in conjunction with its modulatory effects on serotonergic and adrenergic systems, underpins its clinical utility in treating the motor and non-motor symptoms of Parkinson's disease. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of novel and improved therapies for neurodegenerative disorders.

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rotigotine - Wikipedia [en.wikipedia.org]

- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. innoprot.com [innoprot.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. revvity.com [revvity.com]

An In-depth Technical Guide to the Synthesis of Racemic Rotigotine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for racemic rotigotine (B252), a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document details the core chemical strategies, presents quantitative data in a structured format, and provides cited experimental methodologies for key transformations.

Core Synthetic Strategies

The synthesis of racemic rotigotine primarily revolves around the construction of the key 2-(N-propyl-N-(2-(thiophen-2-yl)ethyl)amino)tetralin core structure, followed by demethylation to yield the final phenolic compound. The most prevalent starting material for these syntheses is 5-methoxy-2-tetralone (B30793). The key transformations typically involve reductive amination to introduce the side chain and a final O-demethylation step.

Two main strategic variations for the introduction of the side chain have been reported:

-

One-Step Reductive Amination: This approach involves the direct reaction of 5-methoxy-2-tetralone with N-(2-(thiophen-2-yl)ethyl)propan-1-amine in the presence of a reducing agent.

-

Stepwise Alkylation: This strategy involves an initial reductive amination of 5-methoxy-2-tetralone with either n-propylamine or 2-(thiophen-2-yl)ethylamine, followed by a subsequent alkylation of the resulting secondary amine to introduce the remaining part of the side chain.

A final, crucial step in all pathways originating from 5-methoxy-2-tetralone is the demethylation of the methoxy (B1213986) group to the free phenol (B47542) of rotigotine.

Synthesis Pathway 1: Direct Reductive Amination

This pathway represents a concise route to the rotigotine precursor, 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin. The core of this strategy is the direct formation of the tertiary amine in a single reductive amination step.

Caption: Direct reductive amination pathway to racemic rotigotine.

Experimental Protocols

Synthesis of 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (12) [1]

-

To a solution of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one (2 g, 11.34 mmol) and N-(2-(thiophen-2-yl)ethyl)propan-1-amine (1.92 g, 11.34 mmol) in anhydrous THF (60 mL), acetic acid (1.36 mL, 22.69 mmol) was added dropwise at 0 °C.

-

The mixture was stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (B8407120) (4.8 g, 22.69 mmol) was then added portion-wise at 0 °C.

-

The reaction mixture was refluxed for 24 hours.

-

After completion, the mixture was cooled to 0 °C and saturated aqueous NaHCO3 was added slowly.

-

The resulting solution was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography.

Synthesis of Racemic Rotigotine [1]

-

The intermediate, 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (2.2 g, 6.67 mmol), was dissolved in DCM (80 mL) and cooled to 0 °C.[1]

-

A solution of BBr3 (1 M in DCM; 8 mL, 8.01 mmol) was added dropwise.[1]

-

The reaction temperature was raised to room temperature and stirred for 8 hours.[1]

-

The reaction was neutralized by the addition of saturated aqueous NaHCO3 and extracted with DCM.[1]

-

The combined organic layers were dried and concentrated to yield racemic rotigotine.[1]

Synthesis Pathway 2: Stepwise N-Alkylation

Caption: Stepwise N-alkylation pathway to racemic rotigotine.

Experimental Protocols

Synthesis of (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene (Intermediate VI)

-

A common method for this step is the reductive amination of 5-methoxy-2-tetralone with n-propylamine.[2] One patented method describes reacting 5-methoxy-2-tetralone with n-propylamine in the presence of acetic acid and H2/PtO2.[2]

Synthesis of (S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene (Intermediate IV)

-

The secondary amine intermediate is then alkylated with a 2-thienylethyl halide, such as 2-(2-bromoethyl)thiophene, to yield the tertiary amine precursor.[3]

Synthesis of Racemic Rotigotine

-

The demethylation of the methoxy intermediate is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.[2][3] Another reported method involves the use of aluminum chloride and thiourea.[4]

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps. It is important to note that reaction conditions and purification methods can significantly impact yields, and these values should be considered representative examples from the cited literature.

| Pathway | Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Reductive Amination | 5-methoxy-2-tetralone | N-(2-(thiophen-2-yl)ethyl)propan-1-amine, NaBH(OAc)3, AcOH, THF | 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | - | [1] |

| 1 | Demethylation | 5-methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | BBr3, DCM | Racemic Rotigotine | - | [1] |

| 2 | Reductive Amination | 5-methoxy-2-tetralone | n-propylamine, H2/PtO2, AcOH | (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | - | [2] |

| 2 | Alkylation | (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | 2-(2-bromoethyl)thiophene | (S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene | - | [3] |

| 2 | Demethylation | (S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-methoxy-1,2,3,4-tetrahydronaphthalene | HBr | Racemic Rotigotine | - | [3] |

Note: Specific yield data was not available in the provided search results for all steps. The table structure is provided for future data population.

Purification and Characterization

Purification of the intermediates and the final product is typically achieved through standard laboratory techniques.[5] These include:

-

Solvent Extraction: To separate the product from the reaction mixture.[5]

-

Chromatography: Column chromatography is often employed to isolate the desired compound from byproducts and unreacted starting materials.[5]

-

Crystallization: To obtain the final product in high purity.[5]

The characterization of racemic rotigotine and its intermediates is performed using a variety of analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion

The synthesis of racemic rotigotine is well-established, with the reductive amination of 5-methoxy-2-tetralone being a key and versatile strategy. The choice between a direct or stepwise approach for introducing the N-substituents may depend on the availability of starting materials and desired process control. The final demethylation step is a critical transformation that yields the active pharmaceutical ingredient. This guide provides a foundational understanding of these synthetic pathways for professionals in the field of drug development and medicinal chemistry.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. EP2170323A2 - Crystalline rotigotine base and preparation process therefor - Google Patents [patents.google.com]

- 3. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 4. US20090202647A1 - Solid form of racemic rotigotine - Google Patents [patents.google.com]

- 5. qingmupharm.com [qingmupharm.com]

An In-depth Technical Guide on the Physicochemical Properties of (Rac)-Rotigotine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (Rac)-Rotigotine. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key processes and pathways.

Introduction

This compound is the racemic mixture of the non-ergoline dopamine (B1211576) agonist, Rotigotine. The pharmacologically active enantiomer, (S)-Rotigotine, is utilized in transdermal patches for the management of Parkinson's disease and restless legs syndrome. A thorough understanding of the physicochemical properties of the racemic mixture is essential for drug development, formulation, and quality control.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the tetralin class of organic molecules. Its structure features a chiral center, leading to the existence of two enantiomers.

General Properties

| Property | Value | Source |

| IUPAC Name | 6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | [1] |

| Chemical Formula | C₁₉H₂₅NOS | [1] |

| Molecular Weight | 315.48 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 102120-99-0 (for racemate hydrochloride) | [1] |

Physicochemical Data

The following tables summarize the key physicochemical parameters for this compound and its related forms.

Table 1: Thermal and Spectroscopic Properties

| Property | This compound | (S)-Rotigotine (Form I) | (S)-Rotigotine (Form II) | Notes |

| Melting Point | 78 °C | ~77 °C | ~97 °C | Value for racemate is cited for "Rotigotine". Forms I and II are polymorphs of the (S)-enantiomer. |

| Boiling Point | 470.1 ± 45.0 °C (Predicted) | Not Available | Not Available | Predicted value. Experimental data not readily available. |

| UV/Vis. λmax | 224, 272 nm | Not Available | Not Available |

Table 2: Solubility and Partitioning

| Property | Value | Conditions | Source |

| Solubility in Water | Poorly soluble at neutral pH; solubility increases at more acidic pH. | Neutral and acidic pH | [2] |

| Solubility in Organic Solvents | Ethanol (B145695): ~1 mg/mLDMSO: ~20 mg/mLDimethylformamide (DMF): ~30 mg/mL | Not specified | |

| LogP | 4.9 (Calculated) | Not specified | [2] |

| pKa (Strongest Acidic) | 10.03 (Predicted) | Not specified | [1] |

| pKa (Strongest Basic) | 10.97 (Predicted) | Not specified | [1] |

Table 3: this compound Hydrochloride Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₆ClNOS | [3] |

| Molecular Weight | 351.93 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in ethanol and DMSO | [4] |

Crystal Structure and Polymorphism

The (S)-enantiomer of Rotigotine is known to exist in at least two polymorphic forms, designated as Form I and Form II. Form II is thermodynamically more stable and less soluble than Form I. The unexpected appearance of Form II during manufacturing led to product recalls due to its lower bioavailability. The crystal system for Form I is tetragonal, while Form II is orthorhombic. Detailed crystallographic data is crucial for ensuring the correct and stable polymorphic form is used in pharmaceutical formulations.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of this compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the ionization constant (pKa) of a substance.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent system of water and methanol (B129727) for poorly soluble compounds).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa value is determined from the pH at the half-equivalence point. For more complex molecules, derivative plots (e.g., first or second derivative) can be used to accurately identify the equivalence points.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to a separation funnel.

-

Equilibration: Shake the funnel for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow: Solubility Determination

Caption: Workflow for the determination of equilibrium solubility of this compound.

Signaling Pathway: Rotigotine Dopamine Receptor Agonism

Caption: Simplified signaling pathway of Rotigotine as a dopamine receptor agonist.

References

N-0437: A Technical Guide to its Dopamine D2 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0437, chemically known as 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin, is a potent and highly selective dopamine (B1211576) D2 receptor agonist. Its high affinity and selectivity for the D2 receptor have made it a valuable pharmacological tool for studying the central nervous system and a candidate for potential therapeutic applications. This technical guide provides a comprehensive overview of the dopamine receptor agonist activity of N-0437, focusing on its binding profile, functional effects, and the underlying signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative data available for N-0437's binding affinity and functional potency.

Table 1: N-0437 Receptor Binding Affinities

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | KD (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Porcine Anterior Pituitary | - | 0.146 (high-affinity state) | [1] |

| Dopamine D2 | [3H]N-0437 | Calf Caudate Membranes | - | 0.17 | [2] |

| Dopamine D2 | Not Specified | Not Specified | 0.69 | - | [3] |

| Dopamine D1 | Not Specified | Not Specified | 678 | - | [3] |

| α1-Adrenoceptor | Not Specified | Not Specified | 534 | - | [3] |

| α2-Adrenoceptor | Not Specified | Not Specified | 195 | - | [3] |

| Serotonin S1 | Not Specified | Not Specified | 6940 | - | [3] |

| Serotonin S2 | Not Specified | Not Specified | 5900 | - | [3] |

| Muscarinic | Not Specified | Not Specified | 2660 | - | [3] |

| β-Adrenoceptor | Not Specified | Not Specified | >10,000 | - | [3] |

| A1-Adenosine | Not Specified | Not Specified | >10,000 | - | [3] |

| GABAA | Not Specified | Not Specified | >10,000 | - | [3] |

| Benzodiazepine | Not Specified | Not Specified | >10,000 | - | [3] |

Table 2: N-0437 Functional Activity

| Assay | Tissue/Preparation | Effect | IC50 (nM) | ED50 (nM) | Reference |

| Inhibition of [3H]Dopamine Release | Rabbit Striatal Slices | Inhibition | 4 | - | [3] |

| Inhibition of [3H]Acetylcholine Release | Rabbit Striatal Slices | Inhibition | 6.3 | - | [3] |

| Inhibition of Contractile Responses | Rat Tail Artery (1 Hz stimulation) | Inhibition | - | 1.6 | [4] |

Signaling Pathways

As a dopamine D2 receptor agonist, N-0437 is expected to activate canonical D2 signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Furthermore, like many GPCRs, the D2 receptor can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. The potential for N-0437 to act as a biased agonist, preferentially activating either the G protein or β-arrestin pathway, has not been extensively reported in the available literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the activity of N-0437.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of N-0437 for the dopamine D2 receptor.

-

Membrane Preparation:

-

Homogenize tissue known to express D2 receptors (e.g., calf caudate, porcine anterior pituitary, or cells expressing recombinant human D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone), and varying concentrations of unlabeled N-0437.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the N-0437 concentration.

-

Determine the IC50 value (the concentration of N-0437 that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assay: Inhibition of Neurotransmitter Release

This protocol measures the functional effect of N-0437 on the release of neurotransmitters, such as dopamine or acetylcholine (B1216132), from brain tissue slices.

-

Tissue Preparation:

-

Prepare brain slices (e.g., from rabbit striatum) of a defined thickness using a tissue chopper or vibratome.

-

Pre-incubate the slices in a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a radiolabeled neurotransmitter precursor (e.g., [3H]choline to label acetylcholine stores).

-

-

Release Experiment:

-

Place the pre-labeled slices in a superfusion chamber and continuously perfuse with buffer.

-

Collect fractions of the superfusate at regular intervals.

-

Stimulate neurotransmitter release at a specific time point, typically by depolarization with a high concentration of potassium or by electrical field stimulation.

-

Apply different concentrations of N-0437 to the superfusion buffer prior to and during the stimulation.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction to determine the amount of released radiolabeled neurotransmitter.

-

Calculate the percentage of inhibition of stimulated release for each concentration of N-0437 compared to the control (stimulated release in the absence of the drug).

-

Plot the percentage of inhibition against the logarithm of the N-0437 concentration to determine the IC50 value.

-

Conclusion

N-0437 is a well-characterized dopamine D2 receptor agonist with high potency and selectivity. The available data from radioligand binding and functional assays on neurotransmitter release provide a solid foundation for its use in pharmacological research. While its effects on downstream signaling pathways such as cAMP inhibition and β-arrestin recruitment are inferred from its D2 agonist activity, specific quantitative data on these parameters for N-0437 are not extensively reported in the publicly available literature. Further studies to fully elucidate its functional selectivity and intrinsic activity at these downstream signaling endpoints would provide a more complete understanding of its molecular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro binding of the very potent and selective D-2 dopamine agonist, [3H]N-0437 to calf caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-0437: a selective D-2 dopamine receptor agonist in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prejunctional inhibitory effect of a dopamine D-2 agonist, N-0437, on vascular adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Rotigotine: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rotigotine is the racemic mixture of Rotigotine, a non-ergoline dopamine (B1211576) agonist. The pharmacological activity of the racemate is primarily attributed to the S-enantiomer, Rotigotine. This technical guide provides an in-depth overview of the core pharmacology and toxicology of this compound, with a focus on the active S-enantiomer. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available preclinical data. It is important to note that while this guide strives for detail, complete experimental protocols for many of the cited studies are often proprietary and not fully available in the public domain.

Pharmacology

Mechanism of Action

Rotigotine is a potent dopamine receptor agonist with a broad affinity for various dopamine receptor subtypes.[1][2] It functions as a full agonist at D1, D2, and D3 receptors, mimicking the effect of endogenous dopamine.[1][3] This agonism at dopamine receptors, particularly in the nigrostriatal pathway, is the primary mechanism for its therapeutic effects in conditions like Parkinson's disease.[4] Beyond dopamine receptors, Rotigotine also exhibits partial agonist activity at the serotonin (B10506) 5-HT1A receptor and antagonist activity at the α2B-adrenergic receptor.[1][2]

Receptor Binding and Functional Potency

The affinity and functional potency of Rotigotine have been characterized in various in vitro studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of Rotigotine

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D3 | 0.71 | [1][2] |

| Dopamine D2 | 4-15 | [1] |

| Dopamine D5 | 4-15 | [1] |

| Dopamine D4 | 4-15 | [1] |

| Dopamine D1 | 83 | [1] |

| 5-HT1A | 30 | [5] |

| α2B-Adrenergic | 27 | [5] |

Table 2: Functional Potency (pEC50) of Rotigotine

| Receptor Subtype | pEC50 | Reference |

| Dopamine D1 | 9.0 | [1] |

| Dopamine D2 | 8.6 - 9.4 | [1] |

| Dopamine D3 | 9.7 | [1] |

Signaling Pathways

The activation of dopamine receptors by Rotigotine initiates downstream signaling cascades. The following diagram illustrates the principal signaling pathways associated with D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor activation.

References

The Discovery and History of (Rac)-Rotigotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of (Rac)-Rotigotine, a non-ergoline dopamine (B1211576) agonist. Initially synthesized as N-0437, Rotigotine has a unique transdermal delivery system and a broad spectrum of activity across dopamine receptor subtypes. This document details its synthesis, mechanism of action, key experimental protocols from preclinical and clinical studies, and summarizes quantitative data to serve as a valuable resource for researchers in the field of neurology and drug development.

Introduction and Historical Development

This compound, chemically known as (±)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol, has a rich history beginning with its initial synthesis in the 1980s.

-

Initial Discovery: The journey of Rotigotine began at the University of Groningen in 1985 with the synthesis of a series of aminotetralin derivatives. The racemic mixture, initially designated N-0437, showed potent dopamine agonist activity in preclinical models.

-

Enantioselective Focus: Subsequent research identified the (S)-enantiomer, later named Rotigotine, as the pharmacologically active form. Early preclinical studies were conducted on the racemic mixture of N-0437.[1]

-

Commercial Development: Aderis Pharmaceuticals acquired the compound and continued its development. In 1998, worldwide development and commercialization rights were licensed to Schwarz Pharma (now a part of UCB S.A.).

-

Transdermal Innovation: A significant breakthrough in the development of Rotigotine was the formulation of a transdermal patch. This delivery system was designed to provide continuous and stable plasma concentrations of the drug over a 24-hour period, aiming to offer more consistent dopaminergic stimulation and reduce motor fluctuations associated with oral dopamine agonists.

-

Regulatory Milestones: The Rotigotine transdermal patch, under the brand name Neupro®, received marketing authorization from the European Medicines Agency (EMA) in 2006 for the treatment of Parkinson's disease. In 2007, the U.S. Food and Drug Administration (FDA) approved Neupro® for early-stage Parkinson's disease. Following a temporary withdrawal due to formulation issues related to crystal formation, a reformulated version was reintroduced in the U.S. in 2012 for both early and advanced Parkinson's disease, as well as for restless legs syndrome.

Pharmacological Profile

Rotigotine is a non-ergoline dopamine agonist with a broad receptor binding profile. It acts as a full agonist at D1, D2, and D3 dopamine receptors, which is thought to contribute to its efficacy in treating the motor symptoms of Parkinson's disease.[2][3]

Receptor Binding Affinity

The binding affinities (Ki) of Rotigotine for various neurotransmitter receptors have been determined in vitro. The data consistently show a high affinity for dopamine D3 receptors, followed by D2, D4, and D5 receptors, and a lower affinity for D1 receptors.[4] Rotigotine also exhibits affinity for certain serotonin (B10506) and adrenergic receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine Receptors | |

| D1 | 83 |

| D2 | 13.5 |

| D3 | 0.71 |

| D4.2 | 3.9 |

| D4.4 | 15 |

| D4.7 | 5.9 |

| D5 | 5.4 |

| Serotonin Receptors | |

| 5-HT1A | 30 |

| Adrenergic Receptors | |

| α2B | 27 |

Table 1: In vitro receptor binding profile of Rotigotine.[4]

Functional Activity

Functional studies have demonstrated that Rotigotine behaves as a full agonist at human dopamine D1, D2, and D3 receptors.[2][3] Interestingly, despite its lower binding affinity for the D1 receptor, its functional potency at this receptor is comparable to its potency at D2 and D3 receptors.[2]

| Receptor Subtype | Functional Potency (pEC50) |

| D1 | 9.0 |

| D2 | 9.4 - 8.6 |

| D3 | 9.7 |

Table 2: Functional potency of Rotigotine at human dopamine receptors.[2]

Mechanism of Action and Signaling Pathways

Rotigotine's therapeutic effects are primarily attributed to its agonistic activity at dopamine receptors in the brain, particularly in the nigrostriatal pathway. The activation of these receptors helps to compensate for the loss of endogenous dopamine in Parkinson's disease.

-

D1-like Receptor Signaling (D1 and D5): These receptors are typically coupled to the Gs/olf family of G-proteins. Agonist binding, including by Rotigotine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[5][6]

References

- 1. Safety and Efficacy of Rotigotine for Treating Parkinson's Disease: A Meta-Analysis of Randomised Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

(Rac)-Rotigotine Enantiomers: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rotigotine is a non-ergoline dopamine (B1211576) agonist that exists as a pair of enantiomers: (S)-Rotigotine and (R)-Rotigotine. The racemate and its individual stereoisomers exhibit distinct pharmacological profiles, making a thorough understanding of their properties crucial for drug development and neuroscience research. (S)-Rotigotine, the active pharmaceutical ingredient in the transdermal patch Neupro®, is approved for the treatment of Parkinson's disease and Restless Legs Syndrome.[1] This technical guide provides an in-depth overview of the synthesis, separation, and comparative pharmacological properties of the (S)- and (R)-enantiomers of Rotigotine.

Pharmacological Properties

The enantiomers of Rotigotine display significant differences in their affinity and functional activity at various neurotransmitter receptors, particularly dopamine receptors. While most of the available literature focuses on the clinically used (S)-enantiomer, some studies have characterized the properties of the racemate or made inferences about the (R)-enantiomer.

Receptor Binding Affinities

The primary pharmacological activity of Rotigotine is mediated through its interaction with dopamine receptors. (S)-Rotigotine is a non-selective agonist with high affinity for D1, D2, and D3 receptors, and to a lesser extent, D4 and D5 receptors.[2][3] It exhibits a notable preference for the D3 receptor subtype.[2][4] In addition to its dopaminergic activity, (S)-Rotigotine also shows affinity for serotonergic (5-HT1A) and adrenergic (α2B) receptors.[4][5]

While comprehensive binding data for (R)-Rotigotine is limited in publicly available literature, early studies on the racemate, referred to as N-0437, provide some insights. These studies suggest that the enantiomers possess distinct properties, with the (-) enantiomer (S-Rotigotine) being a potent postsynaptic dopamine agonist, while the (+) enantiomer (R-Rotigotine) acts as a presynaptic dopamine receptor agonist and a weak postsynaptic antagonist.[6]

Table 1: Receptor Binding Affinities (Ki, nM) of (S)-Rotigotine

| Receptor Subtype | Reported Ki (nM) |

| Dopamine D1 | 83[2] |

| Dopamine D2 | 13.5[2] |

| Dopamine D3 | 0.71[2] |

| Dopamine D4.2 | 3.9[2] |

| Dopamine D4.4 | 15[2] |

| Dopamine D4.7 | 5.9[2] |

| Dopamine D5 | 5.4[2] |

| Serotonin 5-HT1A | 30[2][4] |

| Adrenergic α2B | 27[2][4] |

Note: Data for (R)-Rotigotine is not sufficiently available in the literature to provide a direct comparison in this table.

Functional Activity

In functional assays, (S)-Rotigotine behaves as a full agonist at dopamine D1, D2, and D3 receptors.[2][7] Its activity at D1 receptors is a distinguishing feature compared to other dopamine agonists like pramipexole (B1678040) and ropinirole, which primarily target D2/D3 receptors.[7] At the 5-HT1A receptor, (S)-Rotigotine acts as a partial agonist, while it functions as an antagonist at the α2B-adrenergic receptor.[2][3]

The functional activity of (R)-Rotigotine is less well-characterized. However, in vivo studies with the racemate (N-0437) indicated that the (+) enantiomer (R-Rotigotine) stimulates presynaptic dopamine receptors, leading to effects like hypomotility, while having weak or antagonistic effects at postsynaptic dopamine receptors.[6]

Table 2: Functional Activity (EC50/pEC50) of (S)-Rotigotine

| Receptor Subtype | Functional Assay | Reported Value | Activity |

| Dopamine D1 | cAMP Production | pEC50: 9.0[8] | Full Agonist |

| Dopamine D2 | cAMP Inhibition | pEC50: 9.4-8.6[8] | Full Agonist |

| Dopamine D3 | Reporter Gene | pEC50: 9.7[8] | Full Agonist |

| Serotonin 5-HT1A | Reporter Gene | - | Partial Agonist[2][3] |

| Adrenergic α2B | Reporter Gene | - | Antagonist[2][3] |

Signaling Pathways

The pharmacological effects of Rotigotine enantiomers are mediated through their interaction with G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.

Dopamine Receptor Signaling

Activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors by Rotigotine initiates distinct signaling pathways.

Serotonin 5-HT1A Receptor Signaling

(S)-Rotigotine's partial agonism at 5-HT1A receptors leads to the activation of Gαi/o proteins, resulting in the inhibition of adenylyl cyclase and modulation of ion channels.

Adrenergic α2B Receptor Signaling

As an antagonist at α2B-adrenergic receptors, (S)-Rotigotine blocks the inhibitory effects of endogenous agonists like norepinephrine, leading to an increase in neurotransmitter release.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological properties of Rotigotine enantiomers.

Synthesis and Chiral Separation

The synthesis of racemic Rotigotine (N-0437) has been described in the literature.[9] The separation of the enantiomers is a critical step to study their individual properties.

General Workflow for Synthesis and Chiral Separation:

Chiral HPLC Separation Method (General Protocol):

A common method for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio is optimized to achieve the best separation.

-

Additive: For basic compounds like Rotigotine, a small amount of an amine (e.g., diethylamine) is often added to the mobile phase to improve peak shape.

-

Detection: UV detection at a wavelength where Rotigotine absorbs (e.g., 225 nm) is commonly employed.

-

Flow Rate: A typical flow rate is around 1 mL/min.

Note: The specific conditions for the chiral separation of Rotigotine enantiomers would need to be optimized based on the specific column and instrumentation used.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Competition Binding Assay Protocol (General):

This assay measures the ability of an unlabeled compound (e.g., Rotigotine enantiomer) to compete with a radiolabeled ligand for binding to a receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor).

-

Radiolabeled ligand (e.g., [3H]spiperone for D2 receptors).[10]

-

Unlabeled competitor (Rotigotine enantiomer).

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation by a ligand.

cAMP Assay for Gs and Gi-Coupled Receptors (General Protocol):

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors.

-

Materials:

-

Cells expressing the receptor of interest (e.g., CHO cells expressing the dopamine D1 or D2 receptor).

-

Test compound (Rotigotine enantiomer).

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for Gi-coupled receptor assays).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

For Gi-coupled receptors, pre-treat cells with forskolin to elevate basal cAMP levels.

-

Add varying concentrations of the test compound.

-

Incubate for a specified time to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the agonist concentration.

-

Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

-

GTPγS Binding Assay (General Protocol):

This functional assay measures the activation of G proteins by a GPCR agonist.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (Rotigotine enantiomer).

-

Assay buffer.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [35S]GTPγS and GDP in the presence of varying concentrations of the test compound.

-

Allow the binding to proceed.

-

Separate bound from free [35S]GTPγS by filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the log of the agonist concentration to determine EC50 and Emax values.[11]

-

ERK1/2 Phosphorylation Assay (General Protocol):

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.[3]

-

Materials:

-

Cells expressing the receptor of interest.

-

Test compound (Rotigotine enantiomer).

-

Antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Western blotting or ELISA reagents.

-

-

Procedure:

-

Treat cells with varying concentrations of the test compound for a specific time.

-

Lyse the cells and collect the protein lysate.

-

Measure the levels of phosphorylated ERK1/2 and total ERK1/2 using Western blotting or ELISA.

-

-

Data Analysis:

-

Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized signal against the log of the agonist concentration to determine EC50 and Emax values.

-

Conclusion

The enantiomers of this compound possess distinct pharmacological profiles. (S)-Rotigotine is a potent agonist at a broad range of dopamine receptors, with additional activity at serotonergic and adrenergic sites, which contributes to its therapeutic efficacy in movement disorders. The available evidence suggests that (R)-Rotigotine has a different pharmacological profile, with a preference for presynaptic dopamine receptors. A more complete characterization of the (R)-enantiomer's binding affinities and functional activities across a comprehensive panel of receptors is warranted to fully understand the stereoselective pharmacology of Rotigotine and to explore the potential therapeutic applications of the individual enantiomers. This guide provides a foundational understanding of the properties of this compound enantiomers and the experimental approaches used for their characterization, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rotigotine - Wikipedia [en.wikipedia.org]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vitro Receptor Profile of Rotigotine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro receptor profile of rotigotine (B252), a non-ergoline dopamine (B1211576) agonist. The information is compiled to serve as a core reference for researchers, scientists, and professionals involved in drug development and neuroscience. This document details rotigotine's binding affinities and functional activities across a range of neurotransmitter receptors, outlines the experimental protocols for these assessments, and visualizes key pathways and workflows.

Introduction

Rotigotine is a dopamine agonist primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic effects are mediated through its interaction with various neurotransmitter receptors. Understanding the in vitro receptor profile of rotigotine is crucial for elucidating its mechanism of action, predicting its clinical effects, and guiding further research. This guide summarizes the key quantitative data on rotigotine's receptor interactions, provides detailed methodologies for the cited experiments, and presents visual diagrams of relevant signaling pathways and experimental workflows.

Receptor Binding Affinity of Rotigotine

Rotigotine exhibits a broad binding profile, with the highest affinity for dopamine receptors, particularly the D3 subtype.[1][3] It also demonstrates significant affinity for other dopamine receptor subtypes, as well as for certain serotonin (B10506) and adrenergic receptors.[3][4] The binding affinities, expressed as Ki (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 83 | [1][3] |

| D2 | 13.5 | [3][5] |

| D3 | 0.71 | [3][5][6] |

| D4.2 | 3.9 | [3][5] |

| D4.4 | 15 | [3][5] |

| D4.7 | 5.9 | [3][5] |

| D5 | 5.4 | [1][3] |

| Serotonin Receptors | ||

| 5-HT1A | 30 | [3][4] |

| 5-HT7 | 86 | [7] |

| Adrenergic Receptors | ||

| α1A | 176 | [5] |

| α2B | 27 | [3][4] |

Functional Activity of Rotigotine

In functional assays, rotigotine acts as an agonist at all five dopamine receptor subtypes.[1] Notably, it behaves as a full agonist at D1, D2, and D3 receptors.[5] At serotonergic sites, it demonstrates agonistic activity at 5-HT1A receptors.[3][8] In contrast, it acts as an antagonist at α2B-adrenergic receptors.[1][3][8]

| Receptor | Functional Activity | Potency Rank Order (Agonist) | Reference |

| Dopamine Receptors | Agonist | D3 > D2L > D1 = D5 > D4.4 | [3] |

| D1 | Full Agonist | [3] | |

| D2 | Full Agonist | [3] | |

| D3 | Full Agonist | [3] | |

| D4 | Agonist | [3] | |

| D5 | Agonist | [3] | |

| Serotonin Receptors | |||

| 5-HT1A | Agonist (weak but significant) | [1][3][4] | |

| Adrenergic Receptors | |||

| α2B | Antagonist | [1][3][4] |

Experimental Protocols

The following sections detail the methodologies used to determine the receptor binding affinities and functional activities of rotigotine.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand (in this case, rotigotine) for a receptor. The general workflow for such an assay is depicted below.

Detailed Protocol:

-

Membrane Preparation: Membranes from cells expressing the human dopamine, serotonin, or adrenergic receptors of interest are used. For example, CHO (Chinese Hamster Ovary) cells are commonly used for recombinant receptor expression.

-

Assay Buffer: A typical buffer used is 50 mM Tris-HCl with a pH of 7.4, supplemented with 2 mM MgCl2.[9]

-

Incubation: The assay is performed in 96-well polypropylene (B1209903) tubes.[9] A final volume of 1 mL (for D2, D3, and D5 receptors) or 2 mL (for D1 and D4 receptors) is used, containing the cell membranes (5 µg protein for D2 and D3; 25 µg for D1 and D5), a specific radioligand, and varying concentrations of rotigotine.[9]

-

Incubation Time and Temperature: The mixture is incubated for 120 minutes at 25°C to allow for binding to reach equilibrium.[7][9]

-

Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered through glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a vacuum harvester.[7][9] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[7]

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of rotigotine. The IC50 value (the concentration of rotigotine that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Reporter Gene Assays)

Reporter gene assays are utilized to determine the functional activity of a compound at a specific receptor (i.e., whether it acts as an agonist or antagonist and its potency).

Principle:

These assays employ genetically modified cells that express the receptor of interest. The receptor is coupled to a signaling pathway that ultimately leads to the expression of a "reporter" gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene product, which can be easily measured, is proportional to the activation of the receptor.

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest and the reporter gene construct are cultured under appropriate conditions.

-

Treatment: The cells are treated with varying concentrations of rotigotine.

-

Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent reporter gene expression.

-

Cell Lysis: The cells are lysed to release the reporter gene product.

-

Detection: The activity of the reporter gene product is measured using a luminometer or spectrophotometer, depending on the reporter system used.

-

Data Analysis: Dose-response curves are generated by plotting the reporter gene activity against the concentration of rotigotine. From these curves, the EC50 (the concentration of rotigotine that produces 50% of the maximal response) and Emax (the maximum response) can be determined.

Signaling Pathways

Rotigotine's agonistic activity at dopamine D2-like receptors (D2, D3, D4) typically involves the inhibition of adenylyl cyclase, which is a Gi/o protein-coupled response.[9] The simplified signaling pathway is illustrated below.

Conclusion

Rotigotine is a potent dopamine receptor agonist with a distinct in vitro receptor profile characterized by its high affinity for the D3 receptor and its activity as a full agonist at D1, D2, and D3 receptors.[3][5] It also interacts with specific serotonin and adrenergic receptors, which may contribute to its overall clinical effects.[3][4][8] The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation into the interplay of rotigotine's activity at these various receptors will continue to refine our understanding of its therapeutic potential.

References

- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 3. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rotigotine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 8. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Rotigotine chemical structure and formula

An In-depth Technical Guide to (Rac)-Rotigotine For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist primarily indicated for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2][3] The pharmacologically active form is the pure levorotatory (S)-enantiomer.[2][4][5] this compound, a racemic mixture of the (S) and (R)-enantiomers, serves as a crucial chemical entity in research and development, particularly in synthetic chemistry and initial pharmacological screening.[6][7] This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, analytical methodologies, and mechanism of action.

Chemical Structure and Formula

This compound is a tetralin derivative.[2][8] Its structure consists of a tetralin backbone with a thienylethyl-propylamine side chain, which is critical for its affinity and activity at dopamine receptors.[7]

-

Chemical Name: (6RS)-6-(propyl[2-(2-thienyl)ethyl]amino)-5,6,7,8-tetrahydro-1-naphthalenol[7]

-

CAS Number: 92206-54-7[9]

Below is a diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Pharmacological Properties

This compound's properties are essential for its function and formulation. The compound is lipophilic and poorly soluble in water at neutral pH.[8] Key quantitative data are summarized in the tables below.

Physicochemical Data

| Property | Value/Description | Reference |

| Molecular Weight | 315.47 g/mol | [10] |

| Appearance | White to off-white powder; Brown to black solid | [8][9] |

| Melting Point | 78 °C | [10] |

| LogP | 4.7 | [8] |

| Solubility | Poorly soluble in water; Soluble in DMF, DMSO, Ethanol | [7][8][10] |

| Stability | Sensitive to oxidation | [8] |

Pharmacological Data: Receptor Binding Affinities

Rotigotine is a non-selective dopamine receptor agonist with a high affinity for D₁, D₂, and D₃ receptors.[1][3][10] It also acts as a partial agonist at the 5-HT₁ₐ receptor and an antagonist at the α₂B-adrenergic receptor.[3][9][11]

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |

| Dopamine D₁ | 83 nM | Full Agonist | [9] |

| Dopamine D₂ | 4-15 nM | Full Agonist | [9] |

| Dopamine D₃ | 0.71 nM | Full Agonist | [9] |

| Dopamine D₄ | 4-15 nM | Full Agonist | [9] |

| Dopamine D₅ | 4-15 nM | Full Agonist | [9] |

| Serotonin 5-HT₁ₐ | - | Partial Agonist | [9][11] |

| Adrenergic α₂B | - | Antagonist | [9][11] |

Mechanism of Action

The therapeutic effects of Rotigotine in treating Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the brain, particularly the D₃, D₂, and D₁ receptors within the caudate-putamen.[11][12] By mimicking the effects of endogenous dopamine, Rotigotine helps to compensate for the dopamine deficiency that characterizes the disease, thereby improving motor control.[1]

The signaling pathway is initiated by the binding of Rotigotine to postsynaptic dopamine receptors.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common strategy involves the reductive amination of a tetralone precursor. One documented short synthesis proceeds in two steps from 5-methoxy-2-tetralone.[13][14] Another chemoenzymatic approach utilizes an imine reductase (IRED) for the key reductive amination step to achieve high enantioselectivity for the (S)-enantiomer, though a similar non-enzymatic reduction would yield the racemate.[15]

A generalized workflow for the synthesis and purification is outlined below.

Protocol Outline:

-

Reaction Setup: The synthesis typically begins with a precursor like 5-methoxy-2-tetralone.[13] This is reacted with 2-(2-thienyl)ethylamine and n-propyl iodide in a suitable solvent.

-

Reductive Amination: A reducing agent, such as sodium borohydride, is used to facilitate the reductive amination, forming the secondary amine linkage.[7]

-

Demethylation: The methoxy (B1213986) group is subsequently demethylated, often using a strong acid like hydrobromic acid, to yield the final phenolic hydroxyl group.[7]

-

Purification: The resulting crude product contains the desired compound along with byproducts. Purification is critical and typically involves techniques like column chromatography and/or recrystallization to isolate pure this compound.[16]

Analytical Methodologies

Ensuring the purity and identity of Rotigotine in raw materials and final dosage forms is critical.[4][17] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate and quantify Rotigotine from its impurities and degradation products.[5]

-

Methodology: Reversed-phase HPLC is commonly used.

-

Stationary Phase: A C18 column is typical.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used in an isocratic or gradient elution mode.

-

Detection: UV detection is standard, typically monitored at a wavelength where Rotigotine has significant absorbance.

-

Chiral Separation: Specific chiral columns and mobile phases are required to separate the (S) and (R)-enantiomers to assess enantiomeric purity.[17]

-

Quantitative Nuclear Magnetic Resonance (qNMR):

-

Objective: To simultaneously identify and quantify Rotigotine and other components (excipients) in a formulation without the need for a reference standard for each analyte.[18]

-

Methodology: A solvent-suppressed ¹H NMR method can be utilized.

-

Solvent: A deuterated solvent such as dimethylsulfoxide-d₆ is used.[18]

-

Internal Standard: A certified internal standard with known purity and non-overlapping signals (e.g., dimethyl terephthalate) is added in a precise amount.[18]

-

Acquisition: Spectra are acquired using a high-field NMR spectrometer (e.g., 600 MHz). A pulse sequence like 'noesygppr1d' is employed to suppress the solvent signal, and a sufficient relaxation delay (e.g., 40 seconds) is used to ensure full relaxation of protons for accurate quantification.[18]

-

Analysis: The concentration of Rotigotine is determined by comparing the integral of its characteristic proton signals to the integral of the known internal standard.

-

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Rotigotine - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. rac-Rotigotine Hydrochloride (102120-99-0) for sale [vulcanchem.com]